N-(1H-indol-6-yl)-2-(5-methyl-1H-indol-1-yl)acetamide
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Overview
Description
“Compound X” , belongs to the class of acetamides. Its chemical structure consists of an indole ring system with an acetamide functional group attached. The compound’s aromatic nature and nitrogen-containing heterocycle make it intriguing for various scientific investigations.
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis:
Vilsmeier-Haack Reaction:
Other Methods:
- Industrial-scale synthesis typically involves optimized versions of the above methods.
- Precursor availability, cost, and efficiency influence the choice of route.
Chemical Reactions Analysis
Oxidation: Compound X can undergo oxidation reactions, yielding N-(1H-indol-6-yl)-2-(5-methyl-1H-indol-1-yl)acetamide oxide derivatives.
Reduction: Reduction of the carbonyl group leads to N-(1H-indol-6-yl)-2-(5-methyl-1H-indol-1-yl)ethylamine.
Substitution: Halogenation or other substitution reactions occur at the indole or acetamide positions.
Common Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Major Products: Various derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound (e.g., anti-inflammatory, antimicrobial).
Medicine: Explored for its pharmacological properties (e.g., anticancer, antiviral).
Industry: Employed in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
Molecular Targets: Interacts with specific receptors or enzymes (e.g., G protein-coupled receptors, kinases).
Pathways: Modulates signaling pathways (e.g., MAPK, PI3K/Akt) involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Unique Features: Compound X’s dual indole moieties confer distinct properties.
Similar Compounds:
Properties
Molecular Formula |
C19H17N3O |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-2-(5-methylindol-1-yl)acetamide |
InChI |
InChI=1S/C19H17N3O/c1-13-2-5-18-15(10-13)7-9-22(18)12-19(23)21-16-4-3-14-6-8-20-17(14)11-16/h2-11,20H,12H2,1H3,(H,21,23) |
InChI Key |
QZLRLCSGORELEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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